molecular formula C26H22O4S B8320424 4-Hydroxy-3-[(2-phenylethyl)thio]-6-[3-(phenylmethoxy)phenyl]-2H-pyran-2-one

4-Hydroxy-3-[(2-phenylethyl)thio]-6-[3-(phenylmethoxy)phenyl]-2H-pyran-2-one

Cat. No. B8320424
M. Wt: 430.5 g/mol
InChI Key: YKFVIRJVHYJEKM-UHFFFAOYSA-N
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Patent
US06005103

Procedure details

The title compound was prepared by Method A using 3'-benzyloxyacetophenone (1.14 g, 5.06 mmol), lithium bis(trimethylsilyl) amide (0.930 g, 5.56 mmol), chlorotrimethylsilane (0.705 mL, 5.56 mmol), THF (57 mL), and diethyl ester of [(2-phenylethyl)thio]propanedioic acid (1.00 g, 3.37 mmol). m.p. 126-127° C.; 1H NMR (400 MHz, DMSO-d6) δ2.78 (t, 2 H), 3.01 (t, 2 H), 5.20 (s, 2 H), 6.81 (s, 1 H), 7.22 (m, 6 H), 7.41 (m, 7 H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.705 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(2-phenylethyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([C:15](=[O:17])[CH3:16])[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].Cl[Si](C)(C)C.[C:33]1([CH2:39][CH2:40][S:41][CH:42]([C:46](O)=[O:47])[C:43](O)=[O:44])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C1COCC1>[OH:47][C:46]1[CH:16]=[C:15]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:10]=2)[O:17][C:43](=[O:44])[C:42]=1[S:41][CH2:40][CH2:39][C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C)=O
Name
Quantity
0.93 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
0.705 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[(2-phenylethyl)thio]propanedioic acid
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCSC(C(=O)O)C(=O)O
Name
Quantity
57 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C1=CC(=CC=C1)OCC1=CC=CC=C1)=O)SCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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